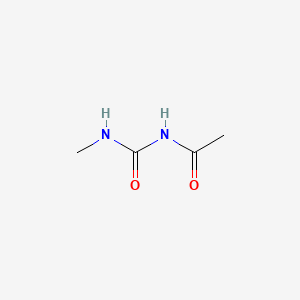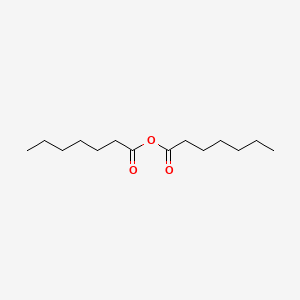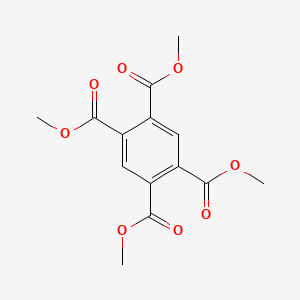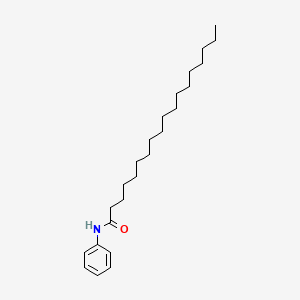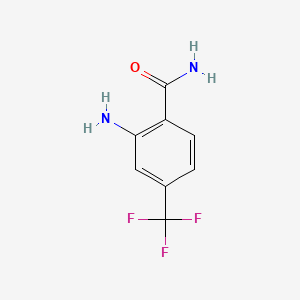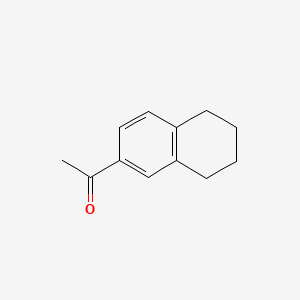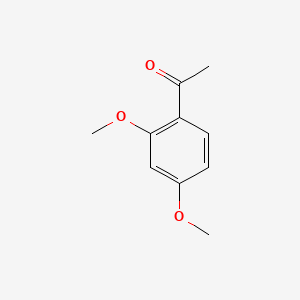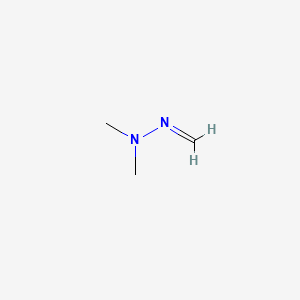
Dimethylmethylenehydrazine
概要
説明
Dimethylmethylenehydrazine (C3H8N2) is a compound with a molecular weight of 72.11 g/mol . It is also known by other names such as Formaldehyde dimethylhydrazone and N-methyl-N-(methylideneamino)methanamine .
Molecular Structure Analysis
The this compound molecule contains a total of 12 bonds. There are 4 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 hydrazone . The InChI code for the compound is 1S/C3H8N2/c1-4-5(2)3/h1H2,2-3H3 .
Chemical Reactions Analysis
The transformation of this compound and its oxidation products is a series of parallel and competing reactions dependent on the O2 concentration, temperature, duration of oxidation, and the presence of catalytically active metals and their salts .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 72.11 g/mol . The compound has a storage temperature requirement of being kept in a refrigerator .
科学的研究の応用
Carcinogenesis Studies : Dimethylhydrazine (DMH) is used in carcinogenesis studies for its reliable and specific ability to induce colon tumors in rodents. This compound's impact on blood chemistry profiles provides insights into metabolic changes associated with exposure to carcinogens (Southern & Schiller, 1981).
Dietary Influence on Tumor Suppression : Studies have shown that certain dietary components, like soybean extracts containing Bowman-Birk protease inhibitor, can significantly suppress adenomatous tumors in the colonic mucosa of DMH-treated mice (Weed, McGandy, & Kennedy, 1985).
Modeling Human Colorectal Cancer : DMH is used in a widely recognized model for studying colorectal cancer (CRC) in rats. This model offers insights into the morphological and molecular similarities between rodent CRC and human sporadic CRC (Perše & Cerar, 2010).
Immunologic Surveillance : Research using a DMH-induced rat gastrointestinal tract tumor model suggests that a normally functioning immune system can suppress the growth of nascent tumors, highlighting the role of immunologic surveillance in neoplasia (Bansal, Mark, Bansal, & Rhoads, 1978).
Mutation Induction : DMH has been observed to induce mutations primarily in the colon, under conditions typically used for dietary studies, suggesting its role in the initiation of most cancers in the tissue (Newell & Heddle, 2004).
Anticarcinogenic Potential of Compounds : Studies on DMH-induced colon cancer models in rats have been used to evaluate the anticarcinogenic effects of natural compounds like bis-1,7-(2-hydroxyphenyl)-hepta-1,6-diene-3,5-dione, a curcumin analog (Devasena, Rajasekaran, Gunasekaran, Viswanathan, & Menon, 2003).
Nucleic Acid Alkylation Studies : DMH's ability to alkylate nucleic acids in rats and mice, as evidenced by the formation of 7-methylguanine, is a critical aspect of its carcinogenic activity (Hawks & Magee, 1974).
Immunomodulatory Effects : The immunomodulatory effects of unsymmetrical dimethylhydrazine (UDMH), a related compound, have been studied in murine lymphocyte subsets, revealing its influence on the immune response (Frazier, Tarr, & Olsen, 1991).
Safety and Hazards
作用機序
- Sequential chemical oxidation of DMH produces azomethane and azoxymethane, both of which play a role in its carcinogenic effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
特性
IUPAC Name |
N-methyl-N-(methylideneamino)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2/c1-4-5(2)3/h1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNVSJIXYFNRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174260 | |
| Record name | Formaldehyde, dimethylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2035-89-4 | |
| Record name | Formaldehyde, dimethylhydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2035-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylmethylenehydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002035894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylmethylenehydrazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Formaldehyde, dimethylhydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formaldehyde Dimethylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLMETHYLENEHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2TM49V35A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions that Dimethylmethylenehydrazine facilitates nucleophilic substitution at the nitro group of dihydroazolo[5,1-c][1,2,4]triazines at low temperatures. What makes this finding significant compared to previous attempts using other nucleophiles?
A1: Previous studies struggled to achieve nucleophilic substitution of the nitro group in dihydroazolo[5,1-c][1,2,4]triazines using primary aromatic amines due to their low nucleophilicity []. The research demonstrates that this compound successfully acts as a nucleophile in this reaction, even at low temperatures, highlighting its enhanced reactivity compared to previously tested compounds. This finding opens up new possibilities for modifying dihydroazolo[5,1-c][1,2,4]triazine structures and exploring their potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



